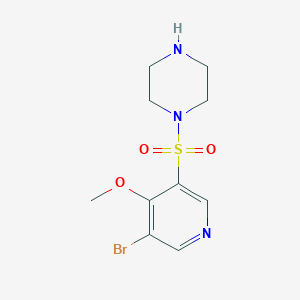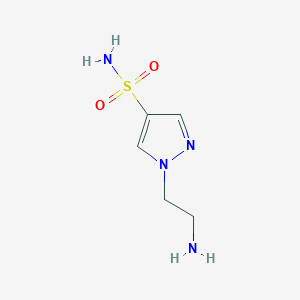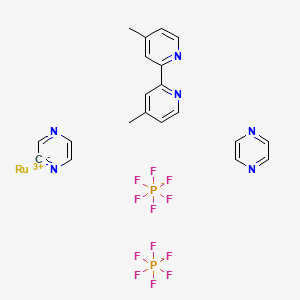
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate is a complex compound that combines multiple heterocyclic structures with a ruthenium center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine typically involves the reaction of 4-methylpyridine with appropriate reagents to introduce the desired functional groups. For example, 4-methylpyridin-2-amine can be synthesized by reacting 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of copper powder at 150°C .
2-Pyrazin-2-ylpyrazine can be synthesized through a Diels-Alder reaction involving key intermediates such as Benzyl 1,2,3-triazine-5-carboxylate .
The ruthenium(2+) complex is typically formed by coordinating ruthenium with the synthesized ligands under controlled conditions. The dihexafluorophosphate counterion is introduced to balance the charge of the complex.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis processes, including purification steps like crystallization and chromatography to ensure high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(4-methylpyridin-2-yl)pyridine and its derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-methylpyridin-2-amine can yield 4-methylpyridin-2-yl oxide, while substitution reactions can introduce various functional groups to the pyridine ring.
Aplicaciones Científicas De Investigación
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as an iNOS inhibitor, it binds to the active site of the enzyme, preventing the production of nitric oxide, a key mediator of inflammation . The ruthenium center can also participate in redox reactions, facilitating electron transfer processes in catalytic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpyridine: A simpler analog that lacks the additional pyridine and pyrazine rings but shares similar reactivity and applications.
4-Methyl-2-(1H)-pyridinone: Another related compound with a hydroxyl group, used in similar chemical and biological contexts.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a pyrimidine ring instead of pyrazine, showing diverse biological activities.
Uniqueness
The uniqueness of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate lies in its combination of multiple heterocyclic structures and a ruthenium center, providing a versatile platform for various applications in catalysis, medicinal chemistry, and materials science.
Propiedades
Fórmula molecular |
C20H19F12N6P2Ru |
|---|---|
Peso molecular |
734.4 g/mol |
Nombre IUPAC |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;pyrazine;2H-pyrazin-2-ide;ruthenium(3+);dihexafluorophosphate |
InChI |
InChI=1S/C12H12N2.C4H4N2.C4H3N2.2F6P.Ru/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-2-6-4-3-5-1;2*1-7(2,3,4,5)6;/h3-8H,1-2H3;1-4H;1-3H;;;/q;;3*-1;+3 |
Clave InChI |
UTDGUUZPAOZIFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C1=CN=CC=N1.C1=CN=[C-]C=N1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



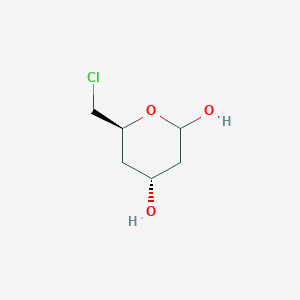


![3-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11825347.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11825348.png)
![3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid](/img/structure/B11825356.png)
![(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825362.png)
![N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B11825363.png)
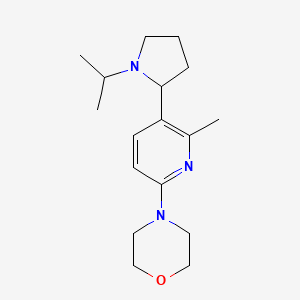
![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)
